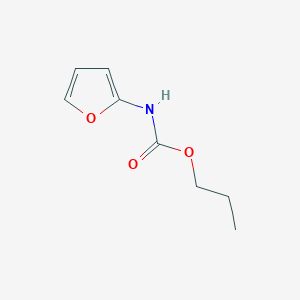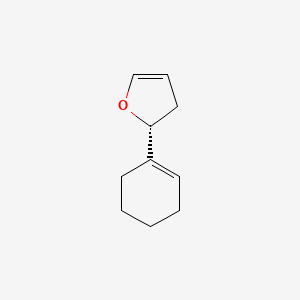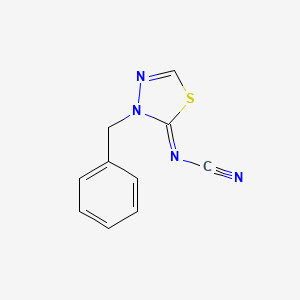![molecular formula C16H20N2O2 B12895403 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde CAS No. 919088-07-6](/img/structure/B12895403.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. The structure of this compound includes a benzofuran ring, a piperazine moiety, and an aldehyde functional group, which contribute to its unique properties and reactivity .
Méthodes De Préparation
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzofuran intermediate with 1-(2-chloroethyl)-4-methylpiperazine under suitable conditions.
Analyse Des Réactions Chimiques
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde has several scientific research applications, including:
Biological Studies: This compound can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Industrial Applications: The unique chemical properties of this compound make it suitable for use in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of an aldehyde group, which affects its reactivity and biological activity.
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
919088-07-6 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-17-6-8-18(9-7-17)5-4-15-11-14-10-13(12-19)2-3-16(14)20-15/h2-3,10-12H,4-9H2,1H3 |
Clé InChI |
SYEIZXRZACJARV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


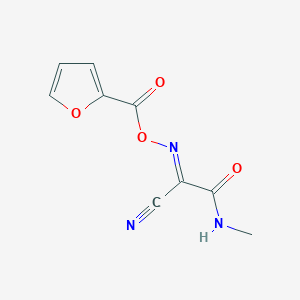
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
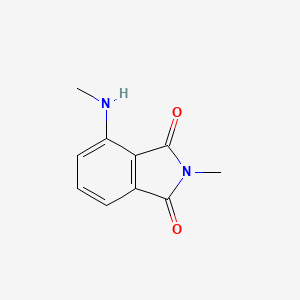
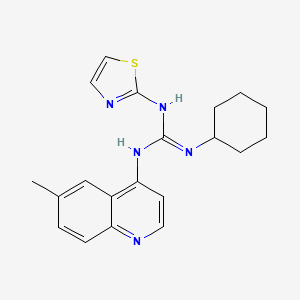
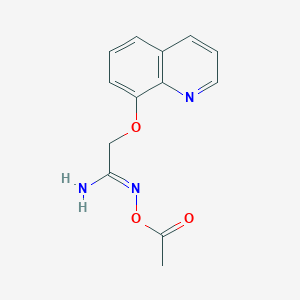

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
